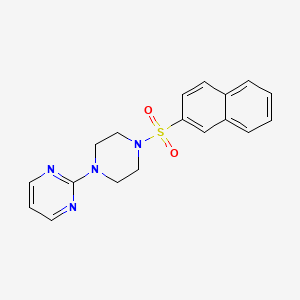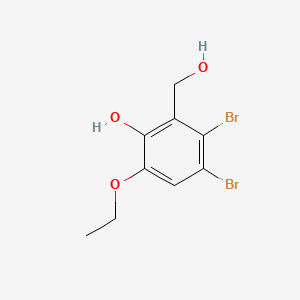![molecular formula C25H23N3O B2780298 1-allyl-4-(1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 876888-27-6](/img/structure/B2780298.png)
1-allyl-4-(1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-allyl-4-(1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic compound with a molecular formula of C25H23N3O and a molecular weight of 381.479. This compound features a unique structure that combines a naphthalene moiety with a benzimidazole and a pyrrolidinone ring, making it an interesting subject for various scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-allyl-4-(1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with naphthalene-2-carboxaldehyde under acidic conditions.
Alkylation: The benzimidazole intermediate is then alkylated with allyl bromide in the presence of a base such as potassium carbonate.
Cyclization: The final step involves the cyclization of the alkylated benzimidazole with 2-pyrrolidinone under reflux conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-allyl-4-(1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur at the allyl group or the benzimidazole ring using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce saturated analogs.
Wissenschaftliche Forschungsanwendungen
1-allyl-4-(1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of parasitic infections.
Industry: Utilized in the development of new materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 1-allyl-4-(1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways involved in microbial growth and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Naphthalen-1-ylmethyl 2-(6-methoxynaphthalen-2-yl)propanoate
- 4-(1-(2-(2,4-Dinitrophenyl)hydrazineylidene)-3-(naphthalen-2-yl)allyl)-5-methyl-1-phenyl-1H-1,2,3-triazole
Uniqueness
1-allyl-4-(1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is unique due to its combination of a naphthalene moiety with a benzimidazole and a pyrrolidinone ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
4-[1-(naphthalen-2-ylmethyl)benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O/c1-2-13-27-17-21(15-24(27)29)25-26-22-9-5-6-10-23(22)28(25)16-18-11-12-19-7-3-4-8-20(19)14-18/h2-12,14,21H,1,13,15-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDYVJAIFFZGRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=CC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2780215.png)


![4-[(6-Chloropyridin-3-yl)methyl]-2,5-dimethylmorpholine](/img/structure/B2780222.png)
![N-(2-chlorobenzyl)-3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B2780225.png)
![5-(((6-ethoxybenzo[d]thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2780226.png)
![5-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B2780227.png)
![4,4,4-Trifluoro-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B2780228.png)
![N-(4-Chlorophenyl)-2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2780230.png)
![N-(benzo[d]thiazol-6-yl)-3-((4-chlorophenyl)thio)propanamide](/img/structure/B2780231.png)
![5-((2-Bromophenyl)sulfonyl)-2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2780234.png)
![[2-(Propan-2-yl)-1,3-benzoxazol-5-yl]methanamine](/img/structure/B2780236.png)
![3-(2,5-dimethylbenzyl)-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2780237.png)
![3-((4-chlorophenyl)sulfonyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)propanamide](/img/structure/B2780238.png)
